5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a synthetic compound characterized by its distinct chemical structure, which incorporates elements from pyrazolo[1,5-a]pyrazine, piperidine, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multi-step processes. These steps include the preparation of intermediates such as 2-methylpyrazolo[1,5-a]pyrazine, which is subsequently reacted with piperidine derivatives. The final step generally involves the methoxylation and pyrimidine ring formation under controlled conditions, often using catalysts and solvents like dimethylformamide or toluene to enhance reaction efficiency.
Industrial Production Methods: : For large-scale production, the methods are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed. Conditions such as temperature, pH, and pressure are meticulously controlled to maximize the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, the pyrimidine ring can be modified through nucleophilic substitution reactions, while the methoxy group may be involved in oxidation reactions under certain conditions.
Common Reagents and Conditions: : Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation, whereas lithium aluminum hydride might be used for reduction reactions. Substitution reactions often require reagents such as halogenated compounds or organometallic reagents under anhydrous conditions.
Major Products: : The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine or piperidine rings.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules due to its reactive pyrimidine and pyrazolo[1,5-a]pyrazine moieties.
Biology: : Researchers explore its potential as a biochemical probe to study enzyme interactions and signaling pathways.
Medicine: : In medicinal chemistry, its unique structure makes it a candidate for drug design, particularly in the development of novel therapeutics targeting specific enzymes or receptors.
Industry: : In industrial settings, it may be used in the production of specialized polymers or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. For instance, its binding to an enzyme's active site might inhibit the enzyme's function, thereby altering a biological pathway. The pyrazolo[1,5-a]pyrazine and pyrimidine rings contribute to the specificity and potency of these interactions, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Uniqueness: : Compared to other pyrimidine derivatives, 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine stands out due to its combined structural elements from pyrazolo[1,5-a]pyrazine and piperidine, which can confer unique chemical properties and biological activities.
Similar Compounds
2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine (without the methoxy group)
Pyrimidine derivatives with other substituted pyrazolo[1,5-a]pyrazine moieties
Piperidine-containing pyrimidine compounds
By offering these insights, we highlight the compound's potential and versatility across various scientific and industrial domains.
Properties
IUPAC Name |
4-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-9-15-16(18-5-8-23(15)21-12)22-6-3-13(4-7-22)25-17-19-10-14(24-2)11-20-17/h5,8-11,13H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIXDMCNXETRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OC4=NC=C(C=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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